molecular formula C18H33NO2SSn B568058 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol CAS No. 1245816-13-0

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol

Cat. No.: B568058
CAS No.: 1245816-13-0
M. Wt: 446.237
InChI Key: UBCXEYOVGVNHSH-UHFFFAOYSA-N
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Description

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is an organotin compound with the molecular formula C18H33NO2SSn and a molecular weight of 446.24 g/mol . This compound features a thiazole ring substituted with a tributylstannyl group and an oxetane ring with a hydroxyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol typically involves the stannylation of a thiazole derivative. One common method includes the reaction of a thiazole precursor with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The tributylstannyl group can be oxidized to form a stannic oxide derivative.

    Reduction: The oxetane ring can be reduced to form a diol.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the tributylstannyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of stannic oxide derivatives.

    Reduction: Formation of diols from the oxetane ring.

    Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol involves its ability to form stable carbon-tin bonds, which can participate in various organic reactions. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through reactions with electrophiles. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
  • 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
  • 2-(methylsulfonyl)-4-(tributylstannyl)thiazole

Uniqueness

3-(4-(Tributylstannyl)thiazol-2-yl)oxetan-3-ol is unique due to the presence of both a tributylstannyl group and an oxetane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

3-(4-tributylstannyl-1,3-thiazol-2-yl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO2S.3C4H9.Sn/c8-6(3-9-4-6)5-7-1-2-10-5;3*1-3-4-2;/h2,8H,3-4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCXEYOVGVNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C2(COC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676720
Record name 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-13-0
Record name 3-[4-(Tributylstannyl)-1,3-thiazol-2-yl]oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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